

Potential toxicity of AMG 837 calcium hydrate in research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **AMG 837 calcium hydrate**

Cat. No.: **B10752487**

[Get Quote](#)

Technical Support Center: AMG 837 Calcium Hydrate

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential toxicity, safe handling, and experimental use of **AMG 837 calcium hydrate**.

Frequently Asked Questions (FAQs)

Q1: What is **AMG 837 calcium hydrate** and what is its primary mechanism of action?

A1: **AMG 837 calcium hydrate** is a potent and selective partial agonist for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).^{[1][2][3][4]} Its primary mechanism of action involves binding to and activating GPR40, which is highly expressed in pancreatic β -cells.^{[2][5]} This activation stimulates the G α q signaling pathway, leading to increased intracellular calcium levels and potentiation of glucose-dependent insulin secretion.^{[1][5][6]}

Q2: Is **AMG 837 calcium hydrate** considered a hazardous substance?

A2: According to the available Safety Data Sheet (SDS), **AMG 837 calcium hydrate** is not classified as a hazardous substance or mixture.^[7] However, it is important to note that

comprehensive toxicity data is not available.^[7] The compound is intended for research use only and should be handled by experienced personnel in a laboratory setting.^[7]

Q3: What are the recommended storage conditions for **AMG 837 calcium hydrate**?

A3: For long-term storage, **AMG 837 calcium hydrate** should be kept at -20°C. For short-term storage (days to weeks), it can be stored at 0-4°C in a dry, dark environment.^{[3][4]} Proper storage is crucial to maintain the compound's stability and integrity for over two years.^[4]

Q4: What are the known off-target effects of AMG 837?

A4: AMG 837 is highly selective for GPR40. Studies have shown no significant activity on related receptors such as GPR41 (FFA2), GPR43 (FFA3), or GPR120 at concentrations up to 10 μ M.^[8] One study noted weak inhibition of the α 2-adrenergic receptor with an IC50 of 3 μ M.^[9]

Q5: Has AMG 837 been used in clinical trials?

A5: AMG 837 was selected for evaluation in human clinical trials as a potential treatment for type 2 diabetes.^[10] However, some sources indicate that Phase 1 clinical trials were discontinued, possibly due to concerns over toxicity.^[1]

Troubleshooting Experimental Issues

Issue	Potential Cause	Troubleshooting Steps
Low or no cellular response (e.g., in calcium flux or insulin secretion assays)	Compound Degradation: Improper storage or handling.	Ensure the compound has been stored correctly at -20°C for long-term storage and protected from light. Prepare fresh stock solutions for each experiment.
Poor Solubility: Compound not fully dissolved in assay buffer.	AMG 837 calcium hydrate is soluble in DMSO, but not in water. ^[4] Prepare a concentrated stock solution in DMSO and then dilute it in the appropriate aqueous assay buffer. Ensure the final DMSO concentration is low and consistent across all experimental conditions, including controls.	
Cell Line Issues: Low GPR40 expression or poor cell health.	Verify GPR40 expression in your cell line (e.g., via qPCR or Western blot). Ensure cells are healthy and within a low passage number. Use a positive control (e.g., a known GPR40 agonist or a long-chain fatty acid) to confirm assay performance.	
High background signal or variability in assays	Compound Precipitation: Precipitation of the compound at the final assay concentration.	Visually inspect solutions for any precipitation. Determine the solubility limit in your specific assay buffer. It may be necessary to reduce the final concentration of AMG 837.
Assay Buffer Components: Interference from components	Some GPR40 agonists are known to bind to albumin. ^[8] If	

in the buffer.

using serum albumin in your assay, be aware that it may affect the free concentration of AMG 837 and its apparent potency.

Inconsistent in vivo results (e.g., in glucose tolerance tests)

Poor Oral Bioavailability:
Issues with vehicle formulation or administration.

AMG 837 is orally bioavailable.

[1][3][4] Ensure the vehicle used for oral gavage is appropriate and that the compound is fully suspended or dissolved. Common vehicles for GPR40 agonists include 20% Captisol.[6] Confirm proper gavage technique to ensure the full dose is administered.

Animal Model Variability:
Differences in animal strain, age, or metabolic state.

Standardize the animal model and experimental conditions. Ensure animals are properly fasted before glucose tolerance tests. Use appropriate controls and a sufficient number of animals per group to account for biological variability.

Experimental Protocols & Methodologies

In Vitro Calcium Flux Assay

This protocol is a generalized procedure based on common practices for assessing GPR40 agonism.

- Cell Culture: Culture HEK293 or CHO cells stably expressing human GPR40 in appropriate media (e.g., DMEM/F12) supplemented with serum and antibiotics.[6]

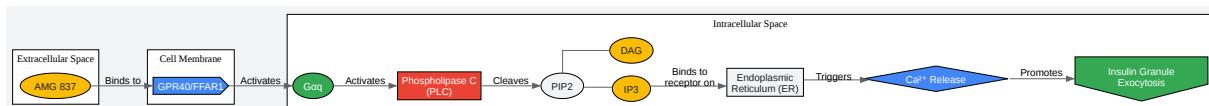
- Cell Plating: Plate the cells in 384-well microtiter plates at a suitable density (e.g., 25,000 cells/well) and allow them to adhere overnight.[6]
- Dye Loading: Wash the cells with an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES). Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 1 hour at 37°C.
- Compound Preparation: Prepare serial dilutions of **AMG 837 calcium hydrate** from a DMSO stock solution. The final DMSO concentration in the assay should be kept low (e.g., <0.5%).
- Signal Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Add the diluted AMG 837 solutions to the wells and immediately begin kinetic reading of fluorescence intensity over time to detect changes in intracellular calcium.
- Data Analysis: Calculate the change in fluorescence from baseline and plot the concentration-response curve to determine the EC50 value.

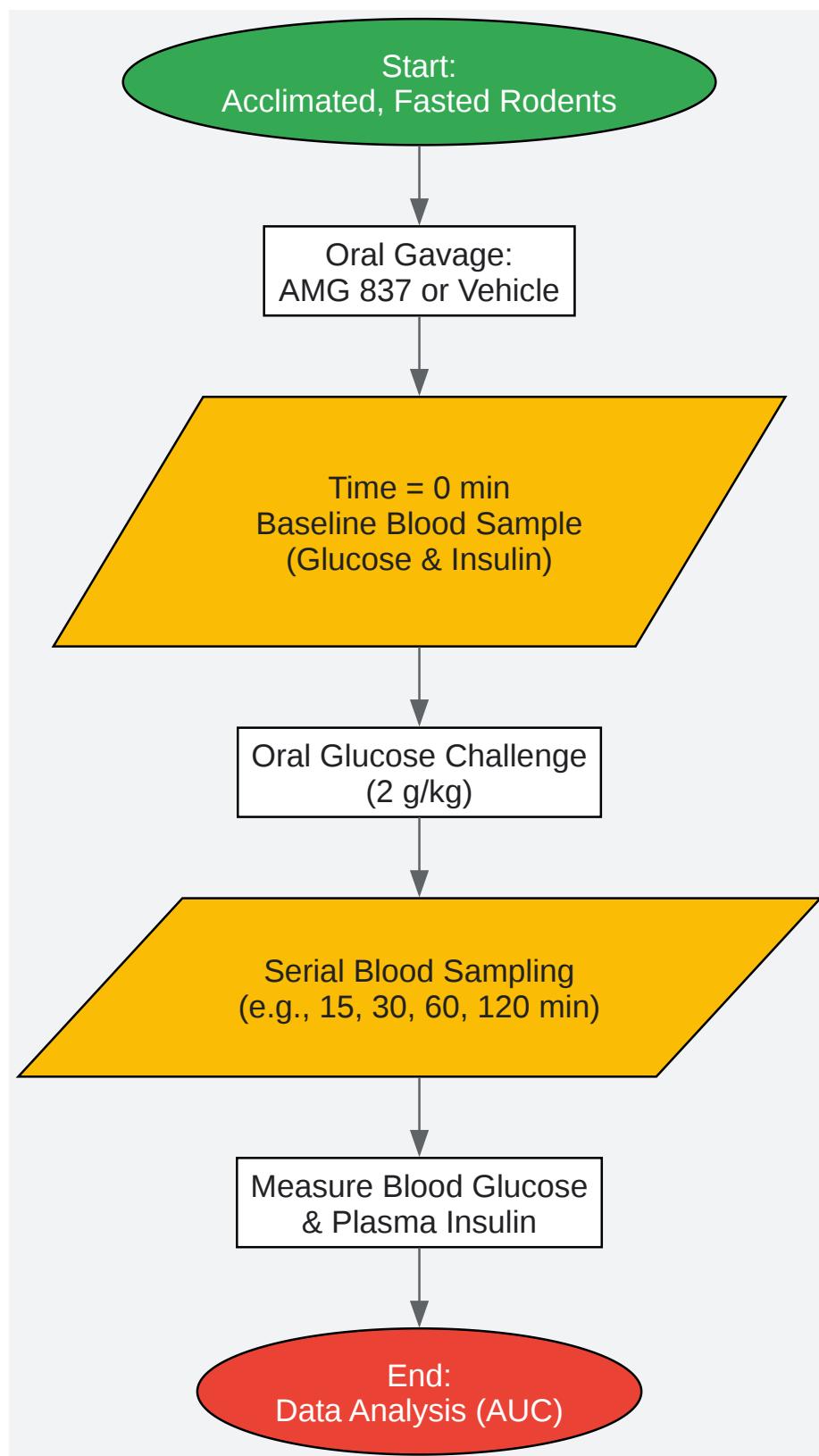
In Vivo Oral Glucose Tolerance Test (OGTT) in Rodents

This protocol is a generalized procedure based on published studies with GPR40 agonists.

- Animal Acclimation: Acclimate rodents (e.g., Sprague-Dawley rats or C57BL/6 mice) to the housing conditions for at least one week.[2]
- Fasting: Fast the animals overnight (e.g., 16 hours) with free access to water.
- Compound Administration: Administer **AMG 837 calcium hydrate** or vehicle control via oral gavage.[9] Dosing is typically done 30-60 minutes before the glucose challenge.
- Baseline Blood Sample: Take a baseline blood sample (time 0) from the tail vein to measure blood glucose and plasma insulin levels.
- Glucose Challenge: Administer a glucose solution (e.g., 2 g/kg) via oral gavage or intraperitoneal injection.
- Blood Sampling: Collect blood samples at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

- Analysis: Measure blood glucose concentrations immediately using a glucometer. Process the remaining blood to collect plasma and store at -80°C for later insulin analysis (e.g., by ELISA).
- Data Analysis: Plot the blood glucose and insulin levels over time. Calculate the area under the curve (AUC) for both glucose and insulin to assess the effect of AMG 837.


Data Summary


Table 1: In Vitro Potency of AMG 837

Assay	Cell Line	Species	EC50 (nM)	Reference
GTPyS Binding	A9_GPR40	Human	1.5 ± 0.1	[2][8]
Inositol Phosphate Accumulation	A9_GPR40	Human	7.8 ± 1.2	[8]
Calcium Flux (Aequorin)	CHO	Human	13.5 ± 0.8	[8]
Calcium Flux (Aequorin)	CHO	Rat	22.6 ± 1.8	[8]
Calcium Flux (Aequorin)	CHO	Mouse	31.7 ± 1.8	[8]
Insulin Secretion	Primary Mouse Islets	Mouse	142 ± 20	[2]

Visualizations

GPR40 Signaling Pathway

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. AMG-837 calcium salt hydrate|1259389-38-2 (calcium salt hydrate)--Shanghai xingMo Biotechnology [xmobio.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. journals.plos.org [journals.plos.org]
- 9. molnova.com [molnova.com]
- 10. Optimization of GPR40 Agonists for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Potential toxicity of AMG 837 calcium hydrate in research]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b10752487#potential-toxicity-of-amg-837-calcium-hydrate-in-research>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com